(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine

Lipophilicity Drug-likeness Membrane permeability

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine (CAS 1486934-54-6) is a heterocyclic primary amine building block with molecular formula C₉H₁₄N₂S and molecular weight 182.29 g/mol. The compound integrates three pharmacologically relevant structural motifs within a compact scaffold: a 2-methyl-1,3-thiazole ring, a cyclopropyl ring, and a primary aminomethyl group connected via a methylene spacer.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B15319605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CC2(CC2)CN
InChIInChI=1S/C9H14N2S/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6,10H2,1H3
InChIKeyIACYFYGJJNZUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine (CAS 1486934-54-6): Procurement-Grade Physicochemical and Structural Profile for Drug Discovery Building Block Selection


(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine (CAS 1486934-54-6) is a heterocyclic primary amine building block with molecular formula C₉H₁₄N₂S and molecular weight 182.29 g/mol. [1] The compound integrates three pharmacologically relevant structural motifs within a compact scaffold: a 2-methyl-1,3-thiazole ring, a cyclopropyl ring, and a primary aminomethyl group connected via a methylene spacer. Its computed physicochemical properties include XLogP3 of 1.3, topological polar surface area (TPSA) of 67.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds. [1] The fraction of sp³-hybridized carbons (Fsp³) is 0.667, indicating a high degree of three-dimensional character relative to flat aromatic scaffolds. Commercial sourcing is available at 97–98% purity from multiple suppliers, with full hazard classification (H302, H315, H319, H335).

Why Generic Substitution of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine with Structurally Similar Thiazole-Cyclopropyl Amines Can Lead to Divergent Physicochemical and Pharmacological Outcomes


Thiazole-cyclopropyl amine building blocks sharing the C₈–C₉H₁₂–₁₄N₂S framework are not freely interchangeable. The target compound differentiates itself from the closest structural analogs through three critical modulations: (i) the presence of a 2-methyl substituent on the thiazole ring, which elevates computed lipophilicity (XLogP3 = 1.3) relative to the des-methyl analog (XLogP3 = 0.9), altering membrane partitioning and metabolic susceptibility; (ii) a methylene spacer between the cyclopropyl and thiazole moieties, which increases the rotatable bond count from 2 to 3 and relieves steric congestion at the cyclopropyl quaternary center compared to directly attached analogs; and (iii) a higher molecular weight (182.29 vs. 168.26 g/mol) and heavy atom count (12 vs. 11) that shift the physicochemical profile into a distinct property space. [1] These structural differences, though subtle, can propagate into meaningful divergence in downstream ADME parameters, target binding interactions, and synthetic tractability when the amine is elaborated into final screening compounds. [2]

Quantitative Differentiation Evidence for (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine Versus Its Closest Structural Analogs


Elevated Computed Lipophilicity (XLogP3) of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine Compared to the Des-Methyl Thiazole Analog

The target compound exhibits an XLogP3 value of 1.3, which is 0.4 log units higher than the des-methyl analog {1-[(1,3-thiazol-4-yl)methyl]cyclopropyl}methanamine (XLogP3 = 0.9). This difference arises solely from the 2-methyl substituent on the thiazole ring. [1][2] In drug discovery, a ΔlogP of 0.4 units can correspond to a measurable shift in passive membrane permeability and oral absorption potential, making the two compounds non-substitutable in lead optimization campaigns where lipophilicity is a critical design parameter. [3]

Lipophilicity Drug-likeness Membrane permeability

Increased Conformational Flexibility Through an Additional Rotatable Bond Relative to Directly Attached Cyclopropyl-Thiazole Analogs

The target compound possesses three rotatable bonds, whereas the directly attached analog [1-(2-methyl-1,3-thiazol-4-yl)cyclopropyl]methanamine contains only two. The additional rotatable bond is contributed by the methylene spacer linking the cyclopropyl and thiazole rings. [1][2] A higher rotatable bond count increases the conformational ensemble accessible to the molecule, which can enhance the probability of adopting a bioactive conformation for target binding, albeit at the potential cost of increased entropic penalty upon binding. [3] In medicinal chemistry design, this added degree of freedom may be decisive when a specific vector angle between the amine and thiazole is required for target engagement.

Conformational flexibility Molecular recognition Rotatable bonds

Higher Fraction of sp³-Hybridized Carbons (Fsp³) Compared to Typical Heterocyclic Amine Building Blocks

The target compound has an Fsp³ of 0.667, meaning two-thirds of its carbon atoms are sp³-hybridized. This value is markedly higher than the typical Fsp³ range of 0.2–0.4 observed for many flat, aromatic-rich thiazole building blocks. Elevated Fsp³ has been correlated with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates in small-molecule drug discovery. [1] While Fsp³ data for the closest comparators are not explicitly reported in vendor datasheets, the target compound's high value derives from its cyclopropyl ring and aminomethyl substituent, structural features that are diminished or absent in analogs lacking the methylene spacer or cyclopropyl motif.

Fsp³ Three-dimensionality Solubility

Class-Level Antifungal and Anti-Toxoplasma Activity of Thiazole-Cyclopropyl Scaffolds Supports Prioritization for Anti-Infective Screening

Although direct biological data for the target compound are not yet reported in primary literature, structurally related thiazole-cyclopropyl derivatives have demonstrated potent antifungal activity against Candida spp. ATCC and clinical isolates with MIC values of 0.015–7.81 µg/mL, comparable to or exceeding the activity of nystatin. [1] Additionally, selected analogs exhibited anti-Toxoplasma gondii activity with IC₅₀ values 31–52 times lower than sulfadiazine. [1] Separately, thiazole-cyclopropyl amines have shown acetylcholinesterase (AChE) inhibitory activity, with a lead compound achieving IC₅₀ = 0.079 ± 0.16 µM, comparable to Donepezil (IC₅₀ = 0.056 ± 0.22 µM). [2] These class-level findings provide a rational basis for selecting the target compound as a privileged scaffold for anti-infective or neuroscience screening libraries, with the caveat that direct activity data for this specific chemotype remain to be experimentally determined.

Antifungal Anti-Toxoplasma gondii Thiazole-cyclopropyl scaffold

Commercially Available at 97–98% Purity with Full Hazard Classification Enabling Direct Procurement for Laboratory Use

The target compound is commercially supplied at 97% minimum purity (AKSci) and 98% purity (Fluorochem) , with full GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The compound is classified as non-hazardous for transport, simplifying logistics. In contrast, several structurally related analogs (e.g., the des-methyl or direct-attachment variants) are either not commercially stocked or are available only as discontinued/discontinued items, as indicated by CymitQuimica's listing of the target compound itself as a discontinued Fluorochem product in certain pack sizes. This supply chain discontinuity risk makes the target compound's active commercial sourcing from multiple independent suppliers a practical differentiator for procurement planning.

Purity specification Commercial availability Procurement readiness

Optimal Research and Procurement Application Scenarios for (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine Based on Quantitative Differentiation Evidence


Lead-Like and Fragment-Based Library Design Requiring Elevated Fsp³ and Three-Dimensional Scaffolds

The compound's Fsp³ of 0.667 places it firmly within the 'three-dimensional' region of chemical space that has been statistically associated with improved clinical developability. [1] Medicinal chemistry teams building fragment libraries or lead-like compound collections for high-throughput screening should prioritize this building block over typical flat thiazole amines (Fsp³ ~0.2–0.4) when the design goal is to escape aromatic flatland and improve solubility, reduce off-target promiscuity, or enhance pharmacokinetic outcomes. The primary amine handle enables straightforward derivatization via amide coupling, reductive amination, or sulfonamide formation, making it a versatile entry point for parallel library synthesis.

Anti-Infective Screening Deck Assembly Targeting Candida spp. or Toxoplasma gondii

The thiazole-cyclopropyl pharmacophore has demonstrated potent in vitro activity against Candida spp. (MIC = 0.015–7.81 µg/mL) and T. gondii (IC₅₀ 31–52× lower than sulfadiazine). [2] Researchers assembling targeted screening libraries for antifungal or anti-parasitic drug discovery should include this building block as a core scaffold for hit generation. The 2-methyl substituent's contribution to elevated lipophilicity (XLogP3 = 1.3 vs. 0.9 for des-methyl analog) may be particularly advantageous for targeting intracellular pathogens where membrane penetration is required. [3]

CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The compound's XLogP3 of 1.3, combined with a TPSA of 67.2 Ų and only one hydrogen bond donor, positions it within the favorable property space for CNS drug candidates (typically XLogP 1–4, TPSA < 90 Ų, HBD ≤ 3). [1] The class-level AChE inhibitory activity demonstrated by structurally related thiazole-cyclopropyl amines (IC₅₀ = 0.079 µM) [4] provides additional rationale for prioritizing this building block in neuroscience-focused medicinal chemistry campaigns, particularly those targeting cholinergic dysfunction or neuroinflammation, where the cyclopropyl group may also impart metabolic stability advantages over unsubstituted alkyl amines.

Procurement-Risk Mitigation Through Multi-Supplier Sourcing with Verified Purity Specifications

Procurement managers and laboratory operations teams selecting building blocks for multi-year drug discovery programs should favor this compound due to its availability from at least two independent suppliers (AKSci at 97% purity, Fluorochem at 98% purity) with documented quality specifications and full hazard classification. [2] The non-hazardous transport classification simplifies international shipping logistics compared to many primary amines that require dangerous goods handling. This multi-source availability reduces the risk of supply chain disruption that can derail SAR campaigns when sole-source building blocks become backordered or discontinued.

Quote Request

Request a Quote for (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.